molecular formula C21H33NSn B599288 8-(Tributylstannyl)isoquinoline CAS No. 1245816-24-3

8-(Tributylstannyl)isoquinoline

Cat. No.: B599288
CAS No.: 1245816-24-3
M. Wt: 418.212
InChI Key: CEEAHZPAQRRALJ-UHFFFAOYSA-N
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Description

8-(Tributylstannyl)isoquinoline is an organotin compound with the molecular formula C21H33NSn. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the 8th position of the isoquinoline ring. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation of 8-bromoisoquinoline with tributyltin hydride. The reaction is carried out under an inert atmosphere, often using a solvent like toluene or tetrahydrofuran (THF), and requires a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(Tributylstannyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

8-(Tributylstannyl)isoquinoline is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Tributylstannyl)isoquinoline primarily involves its role as a reagent in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The palladium catalyst coordinates with the stannyl group and the electrophilic partner, enabling the transfer of the stannyl group to the electrophile and forming the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Tributylstannyl)isoquinoline is unique due to its tributylstannyl group, which provides distinct reactivity compared to other isoquinoline derivatives. This makes it particularly valuable in palladium-catalyzed cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions .

Properties

IUPAC Name

tributyl(isoquinolin-8-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEAHZPAQRRALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676718
Record name 8-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-24-3
Record name 8-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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